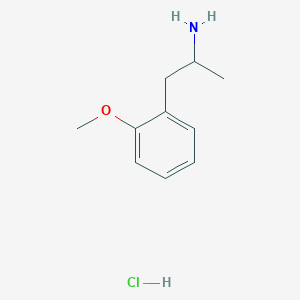
o-Methoxy-alpha-methylphenethylamine hydrochloride
Overview
Description
2-Methoxyamphetamine (hydrochloride) is a chemical compound belonging to the amphetamine class. It features a methoxy group in the 2, or ortho, position of the phenyl group. This compound is known for its significantly weaker effect on the reuptake and release of monoamine neurotransmitters compared to other amphetamines . It is primarily used in forensic and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyamphetamine (hydrochloride) typically involves the reaction of 2-methoxyphenylacetone with methylamine, followed by reduction. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride or sodium borohydride . The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
the general approach would involve large-scale synthesis using similar reaction conditions as described above, with additional steps for purification and quality control to ensure the compound meets the required standards for research applications .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyamphetamine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary amine is typically formed.
Substitution: Depending on the nucleophile used, various substituted derivatives can be obtained.
Scientific Research Applications
2-Methoxyamphetamine (hydrochloride) is used extensively in scientific research, particularly in the fields of:
Chemistry: As a reference standard in analytical chemistry and mass spectrometry.
Biology: Studying the effects of amphetamines on neurotransmitter release and uptake.
Medicine: Researching potential therapeutic applications and understanding the pharmacological effects of amphetamines.
Industry: Used in forensic science for the identification and analysis of amphetamine-related compounds.
Mechanism of Action
2-Methoxyamphetamine (hydrochloride) acts primarily as a β-adrenergic receptor agonist. It is substantially weaker in inhibiting the reuptake of and inducing the release of monoamine neurotransmitters compared to related agents such as amphetamine . This compound may exert its effects by binding to β-adrenergic receptors, leading to various physiological responses .
Comparison with Similar Compounds
Similar Compounds
Methoxyphenamine: A β-adrenergic receptor agonist used as a bronchodilator.
3-Methoxyamphetamine: Another methoxy-substituted amphetamine with different pharmacological properties.
4-Methoxyamphetamine: Known for its potent and selective serotonin-releasing properties.
Uniqueness
2-Methoxyamphetamine (hydrochloride) is unique due to its significantly weaker effect on neurotransmitter release and reuptake compared to other methoxy-substituted amphetamines. This makes it particularly useful in research settings where a milder effect is desired .
Properties
IUPAC Name |
1-(2-methoxyphenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11)7-9-5-3-4-6-10(9)12-2;/h3-6,8H,7,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQBBTRLKWTAPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5344-61-6 | |
| Record name | NSC1139 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1139 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


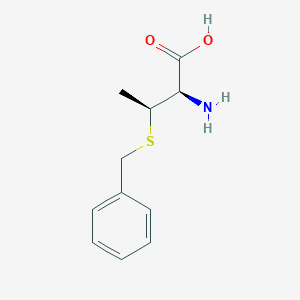
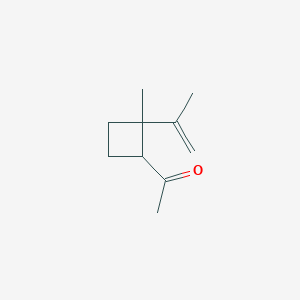


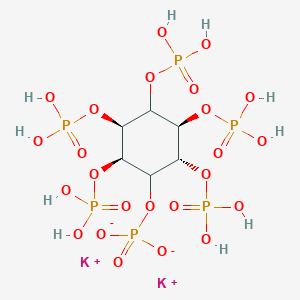
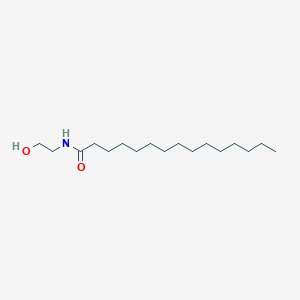

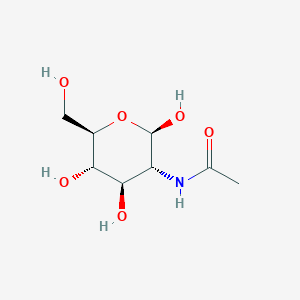
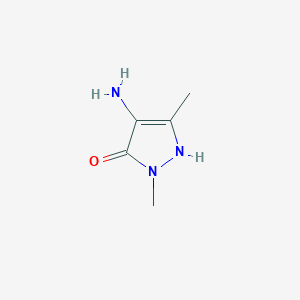

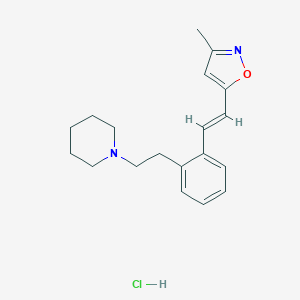
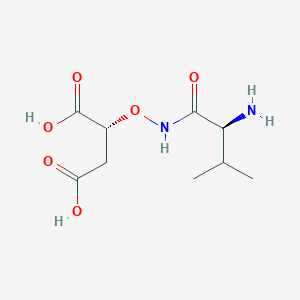
![8-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164112.png)

